molecular formula C2H7BrN4 B14007272 2-Azidoethan-1-amine hydrobromide

2-Azidoethan-1-amine hydrobromide

Cat. No.: B14007272
M. Wt: 167.01 g/mol
InChI Key: QOWBACCUYMWKBO-UHFFFAOYSA-N
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Description

2-Azidoethan-1-amine hydrobromide (CAS 1147601-11-3) is a bifunctional compound featuring an azide group and a primary amine, stabilized as a hydrobromide salt. Its molecular formula is C₂H₇BrN₄, with a molecular weight of 167.01 g/mol . This compound is widely utilized in click chemistry for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages for bioconjugation, PROTAC synthesis, and drug discovery . It exists as a pale yellow or white solid and requires storage at -20°C for long-term stability .

Properties

Molecular Formula

C2H7BrN4

Molecular Weight

167.01 g/mol

IUPAC Name

2-azidoethanamine;hydrobromide

InChI

InChI=1S/C2H6N4.BrH/c3-1-2-5-6-4;/h1-3H2;1H

InChI Key

QOWBACCUYMWKBO-UHFFFAOYSA-N

Canonical SMILES

C(CN=[N+]=[N-])N.Br

Origin of Product

United States

Preparation Methods

Direct Nucleophilic Substitution Reaction

The most widely documented and straightforward method for preparing this compound involves the nucleophilic substitution of 2-bromoethan-1-amine hydrobromide with sodium azide. The reaction proceeds as follows:

  • Starting material: 2-bromoethan-1-amine hydrobromide
  • Reagent: Sodium azide (NaN3)
  • Solvent: Typically polar aprotic solvents such as dimethylformamide (DMF) or water
  • Conditions: Mild heating to facilitate substitution

Reaction:

$$
\text{2-bromoethan-1-amine hydrobromide} + \text{NaN}_3 \rightarrow \text{this compound} + \text{NaBr}
$$

This method yields the azide compound with good efficiency and purity, suitable for further synthetic applications. The hydrobromide salt form stabilizes the amine functionality and facilitates handling.

Multi-Step Synthesis via Ethylamine

An alternative synthetic route, often used for the hydrochloride analog but adaptable to the hydrobromide salt, involves:

  • Initial reaction of ethylamine with sodium azide under acidic conditions.
  • Formation of 2-azidoethylamine intermediate.
  • Subsequent treatment with hydrobromic acid to form the hydrobromide salt.

This multi-step process requires careful control of reaction conditions to avoid hazardous azide decomposition and to maximize yield.

Comparative Analysis of Preparation Methods

Aspect Nucleophilic Substitution (2-Bromoethan-1-amine + NaN3) Multi-Step Ethylamine Route
Starting Materials 2-bromoethan-1-amine hydrobromide, sodium azide Ethylamine, sodium azide, hydrobromic acid
Reaction Type Single-step nucleophilic substitution Multi-step synthesis
Solvent Polar aprotic solvents (e.g., DMF, water) Acidic aqueous media
Reaction Conditions Mild heating Controlled acidic environment
Yield High Moderate to high, depending on optimization
Safety Considerations Handling azides requires caution Requires careful acid handling and azide safety
Product Purity High High, with purification steps

Research Findings and Optimization

Reaction Optimization

  • Solvent choice: Polar aprotic solvents improve nucleophilicity of azide ion and reaction rate.
  • Temperature: Mild heating (~50–70 °C) optimizes substitution without decomposing azide.
  • Stoichiometry: Slight excess of sodium azide ensures complete substitution.
  • Purification: Crystallization of hydrobromide salt from suitable solvents (e.g., ethanol/water mixtures) enhances purity.

Analytical Data Supporting Preparation

Summary Table of Preparation Methods

Preparation Method Key Reagents Reaction Type Typical Conditions Advantages Disadvantages
Nucleophilic substitution 2-bromoethan-1-amine hydrobromide, sodium azide Single-step substitution Mild heating, polar aprotic solvent High yield, straightforward Requires handling of azides
Multi-step synthesis from ethylamine Ethylamine, sodium azide, hydrobromic acid Multi-step synthesis Acidic aqueous media, controlled temperature Versatile, adaptable More complex, requires acid handling

Chemical Reactions Analysis

Types of Reactions

2-Azidoethan-1-amine hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Azidoethan-1-amine hydrobromide is a chemical compound with applications in scientific research, particularly stemming from the reactivity of its azide group. The compound can participate in chemical reactions like cycloaddition and reduction to form new compounds, often producing nitrogen gas as a byproduct.

Scientific Research Applications

  • Organic Synthesis this compound serves as a building block for synthesizing complex molecules.
  • Bioconjugation The azide group facilitates the attachment of biomolecules to surfaces via click chemistry.
  • Medicinal Chemistry It has uses in medicinal chemistry.
  • Material Science It is used in preparing functional materials with specific properties.
  • Preparation of Azidomethylamines It is used for the preparation of azidomethylamines, which are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
  • Drug Discovery and Polymer Chemistry It can be employed in the development of novel functionalized molecules with potential applications in drug discovery and polymer chemistry .

Reactions
this compound can undergo substitution, reduction, and cycloaddition reactions.

  • Substitution Reactions The azide group can be substituted with other functional groups under appropriate conditions.
  • Reduction Reactions The azide group can be reduced to an amine group using reducing agents like sodium borohydride.
  • Cycloaddition Reactions The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. Copper catalysts are often used in cycloaddition reactions.

Mechanism of Action

The mechanism of action of 2-Azidoethan-1-amine hydrobromide primarily involves the reactivity of the azide group. The azide group can participate in various chemical reactions, such as cycloaddition and reduction, to form new compounds. These reactions often involve the formation of nitrogen gas as a byproduct, which drives the reaction forward .

Comparison with Similar Compounds

Comparison with Similar Azido-Alkylamines

Structural and Functional Differences

The table below compares 2-azidoethan-1-amine hydrobromide with structurally analogous azido-alkylamines:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Physical State Key Applications
This compound 1147601-11-3 C₂H₇BrN₄ 167.01 Solid PROTAC synthesis, bioconjugation
3-Azido-1-propanamine 88192-19-2 C₃H₈N₄ 100.12 Oil* Flexible linkers, small-molecule probes
6-Azidohexan-1-amine 349553-73-7 C₆H₁₄N₄ 142.20 Oil* Long-chain conjugations, ABPP
4-Azidobutan-1-amine N/A C₄H₁₀N₄ 114.15 Oil* Intermediate in tagged libraries

Note: Non-salt forms (e.g., free amines) are typically oils, whereas hydrobromide salts (like this compound) are solids with enhanced stability .

Reactivity and Stability
  • Azide Stability: The hydrobromide salt form of 2-azidoethan-1-amine reduces volatility and improves shelf-life compared to non-salt analogs (e.g., 3-azido-1-propanamine) .
  • Solubility : this compound is water-soluble due to its ionic nature, whereas longer-chain analogs (e.g., 6-azidohexan-1-amine) require organic solvents like DCM for extraction .
  • Click Chemistry Efficiency : Shorter chain length (C2) enables faster CuAAC reaction kinetics compared to bulkier analogs (C4–C6) .

Biological Activity

2-Azidoethan-1-amine hydrobromide, a compound with the chemical formula C2H7BrN4, is a member of the azide family and has garnered attention in biochemical research due to its unique reactivity and potential applications in various fields, including medicinal chemistry and bioconjugation. This article examines its biological activity, mechanisms of action, and applications based on diverse scientific sources.

Copper-Catalyzed Click Chemistry

The primary mechanism through which this compound exerts its biological effects is via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the formation of stable triazole linkages, enabling the labeling and modification of biomolecules such as proteins and peptides. The azide group is highly reactive and facilitates bioconjugation processes that are essential in biochemical assays and therapeutic applications.

Biochemical Pathways

This compound plays a crucial role in synthesizing antigenic peptides, which are vital for immune responses. By participating in click chemistry reactions, it modifies proteins involved in various cellular processes, influencing cell signaling pathways and gene expression. Additionally, it can covalently bond with target biomolecules, altering their activity through specific interactions with enzyme active sites.

Cellular Effects

In vitro studies have demonstrated that this compound can effectively label cell surface proteins without significant toxicity at low concentrations. However, higher doses may induce cytotoxicity and disrupt normal cellular functions. The compound's labeling efficiency is influenced by environmental factors such as pH and the presence of copper ions .

Animal Models

Research indicates that the dosage of this compound significantly affects its biological activity in animal models. Low doses facilitate effective protein labeling, while higher doses lead to adverse effects. Studies have established a threshold effect where a minimal effective dose is necessary for specific labeling without toxicity .

Scientific Research

This compound has diverse applications in scientific research:

  • Bioconjugation : It is widely used for labeling biomolecules to study protein interactions and dynamics.
  • Drug Development : The compound serves as a precursor in synthesizing bioactive compounds and drug delivery systems.
  • Immunology : Its ability to synthesize antigenic peptides makes it valuable in immunological assays .

Fluorescent Chemosensors

In one study, researchers synthesized fluorescent chemosensors using 2-Azidoethan-1-amine derivatives to monitor enzyme activities related to cancer metabolism. The azide functionality allowed for specific labeling of target proteins, enhancing detection sensitivity and specificity .

Antibody-Drug Conjugates (ADCs)

Another application involved incorporating 2-Azidoethan-1-amine into ADCs to improve pharmacokinetics and therapeutic efficacy. The azide group facilitated the attachment of cytotoxic agents to antibodies, demonstrating enhanced tumor targeting capabilities compared to traditional methods .

Q & A

Q. Why do some studies report inconsistent CuAAC efficiency with this compound?

  • Methodological Answer : Variations arise from solvent polarity (DMF vs. water), catalyst loading (1–5 mol%), or competing side reactions (e.g., Glaser coupling). Replicate conditions from high-yield studies (e.g., 2 mol% CuBr, sodium ascorbate in t-BuOH/H₂O) and characterize byproducts via GC-MS .

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